4-(Dimethylamino)-4-methyl-2-pentynoic acid
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Overview
Description
4-(Dimethylamino)-4-methyl-2-pentynoic acid is an organic compound that features a dimethylamino group attached to a pentynoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-4-methyl-2-pentynoic acid typically involves the reaction of dimethylamine with a suitable alkyne precursor under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne is reacted with dimethylamine in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-4-methyl-2-pentynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(Dimethylamino)-4-methyl-2-pentynoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-4-methyl-2-pentynoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function. Additionally, the alkyne moiety can undergo reactions that modify the structure and properties of the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar dimethylamino functionality.
4-Dimethylaminobenzaldehyde: Contains a dimethylamino group attached to a benzaldehyde moiety.
4-Dimethylaminocinnamaldehyde: Features a dimethylamino group attached to a cinnamaldehyde structure.
Uniqueness
4-(Dimethylamino)-4-methyl-2-pentynoic acid is unique due to its combination of a dimethylamino group and an alkyne moiety, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
4-(dimethylamino)-4-methylpent-2-ynoic acid |
InChI |
InChI=1S/C8H13NO2/c1-8(2,9(3)4)6-5-7(10)11/h1-4H3,(H,10,11) |
InChI Key |
JXEYMAFJMOVCMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(=O)O)N(C)C |
Origin of Product |
United States |
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